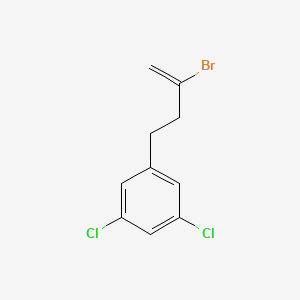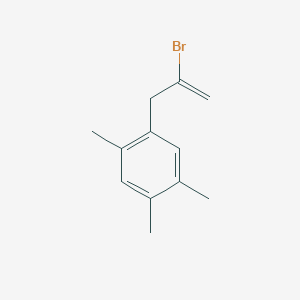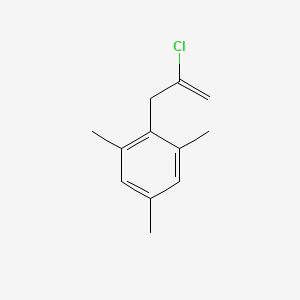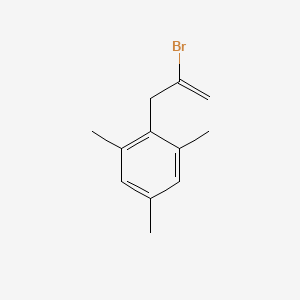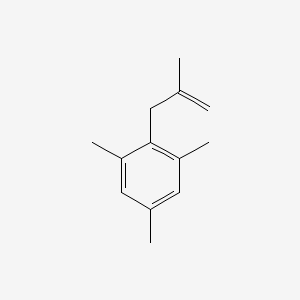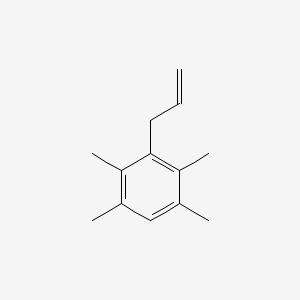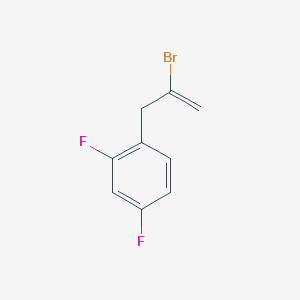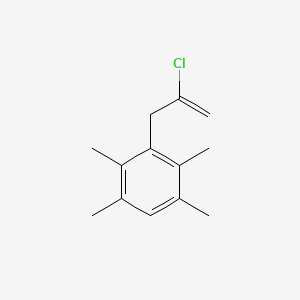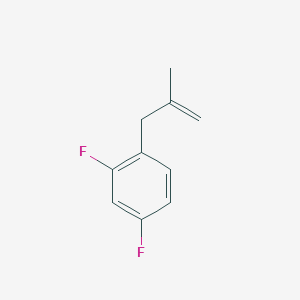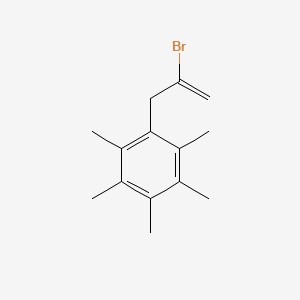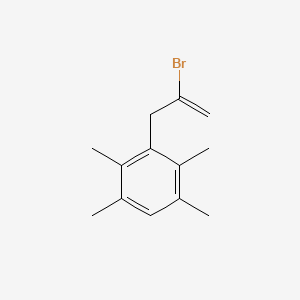
2-Bromo-3-(2,3,5,6-tetramethylphenyl)-1-propene
Übersicht
Beschreibung
2-Bromo-3-(2,3,5,6-tetramethylphenyl)-1-propene is a chemical compound that has been widely used in scientific research. It is also known as TFPB and is a useful tool for studying protein-protein interactions.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
The solvates of 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene have been obtained and characterized, revealing variations in crystalline structures and conformations influenced by different solvents. This research demonstrates the intricate relationship between molecular structure and solvation, which could inform the design of new materials or chemical processes (Szlachcic, Migda, & Stadnicka, 2007).
In another study, the synthesis of 3-Bromo-(bromomethyl)-l-propene from pentaerytritol through halogenated reaction, oxidation, and thermal decomposition was reported. The process highlights the potential for creating complex brominated compounds, which could serve as intermediates in organic synthesis (Ping Yu, 2009).
Material Science and Polymer Chemistry
- Novel copolymers of styrene with halogen ring-trisubstituted butyl 2-cyano-3-phenyl-2-propenoates have been prepared, showcasing the synthesis and characterization of materials with potential applications in high-performance plastics and electronics. The study emphasizes the role of halogenated compounds in modifying polymer properties (Kharas et al., 2016).
Organic Chemistry and Catalysis
Research into the preparation and reactivity of 2-bromo-3-(tri-n-butylstannyl)-1-propene explores its use in SE′ reactions with aldehydes and surveys radical reactions for C-alkylation. This work illustrates the utility of brominated propenes in synthetic organic chemistry, particularly in the formation of carbon-carbon bonds (Williams, Shah, Brooks, & Zorn, 2016).
The mechanism of chain-growth polymerization of bromo-chloromagnesio-hexylthiophene with Ni(dppp)Cl2 has been studied, resulting in well-defined poly(3-hexylthiophene). This research highlights the potential of halogenated compounds in facilitating controlled polymerization processes, essential for the development of conductive polymers (Miyakoshi, Yokoyama, & Yokozawa, 2005).
Eigenschaften
IUPAC Name |
3-(2-bromoprop-2-enyl)-1,2,4,5-tetramethylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Br/c1-8-6-9(2)12(5)13(11(8)4)7-10(3)14/h6H,3,7H2,1-2,4-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLVOVVRIDGAPCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)CC(=C)Br)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-(2,3,5,6-tetramethylphenyl)-1-propene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




